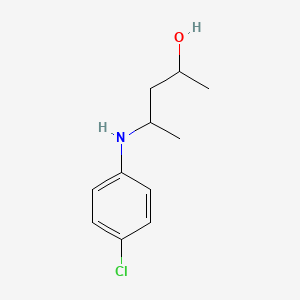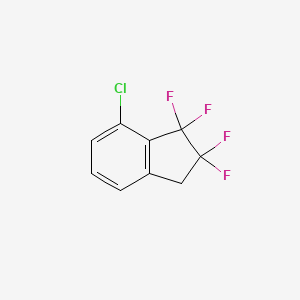
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound that features a unique combination of chlorine and fluorine atoms attached to an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the fluorination of an indene derivative. One common method is the reaction of 7-chloroindene with tetrafluoromethane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted indenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated indenes.
Aplicaciones Científicas De Investigación
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Chemical Research: Studied for its reactivity and potential as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, the presence of electronegative fluorine atoms can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1,1,2,2-tetrafluoroethane: Another fluorinated compound with similar reactivity.
2-Chloro-1,1,1,2-tetrafluoroethane: Used in refrigerants and fire suppression systems.
Uniqueness
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to its indene backbone, which provides distinct electronic and steric properties compared to simpler fluorinated compounds. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
922141-57-9 |
|---|---|
Fórmula molecular |
C9H5ClF4 |
Peso molecular |
224.58 g/mol |
Nombre IUPAC |
4-chloro-2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H5ClF4/c10-6-3-1-2-5-4-8(11,12)9(13,14)7(5)6/h1-3H,4H2 |
Clave InChI |
KDUOOXSJJBIUDI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)Cl)C(C1(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



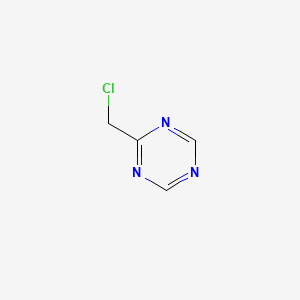
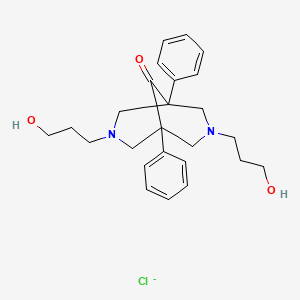
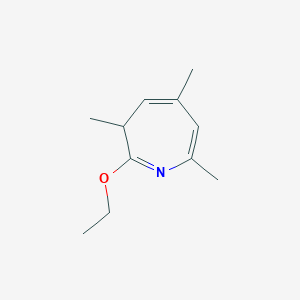
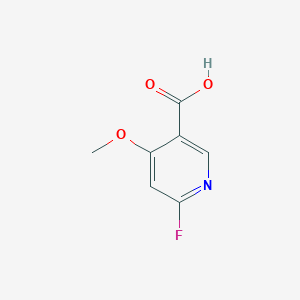
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
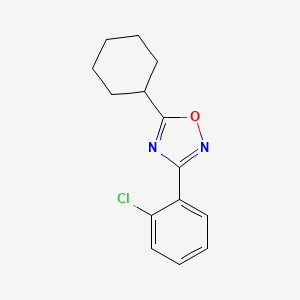
![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)

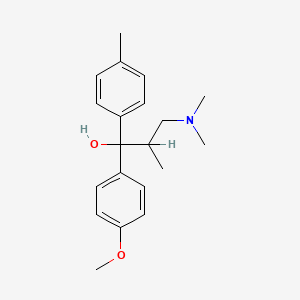
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)

